![molecular formula C13H28ClNO2 B13565485 (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride](/img/structure/B13565485.png)
(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an oxane ring, an amino group, and a methanol group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride typically involves multiple steps, starting with the preparation of the oxane ring, followed by the introduction of the amino and methanol groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced techniques such as microfluidization can help in achieving uniform particle size and consistent quality .
化学反応の分析
Types of Reactions
(4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate or active ingredient. Its interactions with biological molecules can be explored for therapeutic applications.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its versatility and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanol
- (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)ethanol
- (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)propanol
Uniqueness
Compared to similar compounds, (4-{[Ethyl(2-methylpropyl)amino]methyl}oxan-4-yl)methanolhydrochloride has unique properties due to the presence of the hydrochloride group. This group can enhance the compound’s solubility, stability, and reactivity, making it more suitable for certain applications.
特性
分子式 |
C13H28ClNO2 |
|---|---|
分子量 |
265.82 g/mol |
IUPAC名 |
[4-[[ethyl(2-methylpropyl)amino]methyl]oxan-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C13H27NO2.ClH/c1-4-14(9-12(2)3)10-13(11-15)5-7-16-8-6-13;/h12,15H,4-11H2,1-3H3;1H |
InChIキー |
WQBVFELKBACKGH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC(C)C)CC1(CCOCC1)CO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


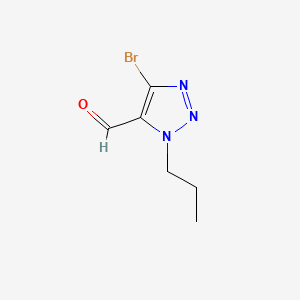
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol](/img/structure/B13565409.png)

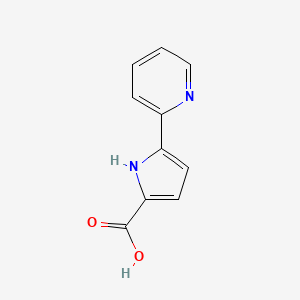
![(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13565427.png)
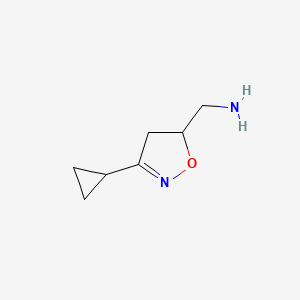

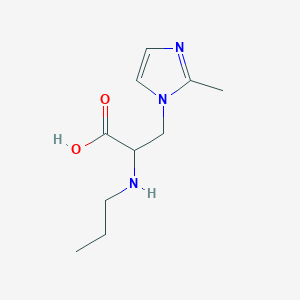

![3-(5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13565457.png)
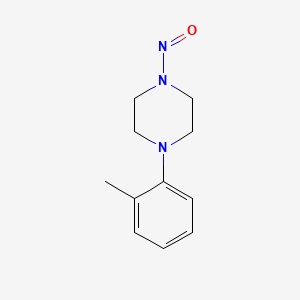
![(1-Methoxyspiro[3.3]heptan-1-yl)methanamine](/img/structure/B13565469.png)
![N-(2,3-dimethylphenyl)-2-{4-[(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B13565474.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13565477.png)
